molecular formula C7H6BrNOS B1373814 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one CAS No. 960289-03-6

2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one

Cat. No.: B1373814
CAS No.: 960289-03-6
M. Wt: 232.1 g/mol
InChI Key: WCHRPSHIMRQFRS-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one typically involves the bromination of 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylic acid tert-butyl ester. This reaction is carried out using N-bromosuccinimide in acetonitrile at room temperature. The reaction mixture is then worked up by adding water and extracting with ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to activate neuronal Kv7/KCNQ/M-channels, which are important for regulating neuronal excitability . The compound binds to these channels and modulates their activity, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one is unique due to its specific bromine substitution, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new chemical entities with specific properties.

Properties

IUPAC Name

2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNOS/c8-5-3-4-1-2-9-7(10)6(4)11-5/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHRPSHIMRQFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679849
Record name 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960289-03-6
Record name 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one (4.80 g, 31.37 mmol) in HOAc (40 mL) and water (30 mL). Cool to 0° C. and add Br2 (1.8 mL, 34.51 mmol) dropwise. Stir the reaction at 0° C. for 1 h. Dilute the reaction mixture with water (100 mL) and extract with EtOAc (3×100 mL). Wash the combined organic layers with 5% Na2SO3 (2×50 mL), saturated NaHCO3 (2×100 mL), dry over Na2SO4, filter and concentrate to give 6.20 g (85%) of the title compound. MS/ES m/z (81Br) 233.9 [M+H]+.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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